molecular formula C9H6BrNO B1504690 2-Bromo-4-phenyl-1,3-oxazole CAS No. 1060816-19-4

2-Bromo-4-phenyl-1,3-oxazole

Cat. No.: B1504690
CAS No.: 1060816-19-4
M. Wt: 224.05 g/mol
InChI Key: PZEVPGXTKPDMGD-UHFFFAOYSA-N
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Description

2-Bromo-4-phenyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Preparation Methods

The synthesis of 2-Bromo-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method starts with the bromination of 4-phenyl-1,3-oxazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to handle the reagents and reaction parameters efficiently.

Chemical Reactions Analysis

2-Bromo-4-phenyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. For example, reacting with an amine in the presence of a base like potassium carbonate can yield the corresponding amino derivative.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to yield dehalogenated products. Common reagents for these reactions include hydrogen peroxide for oxidation and palladium on carbon (Pd/C) for reduction.

    Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the brominated position. These reactions typically use palladium catalysts and ligands, along with bases like potassium carbonate or cesium carbonate.

Scientific Research Applications

2-Bromo-4-phenyl-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable tool for constructing diverse molecular architectures.

    Material Science: Researchers explore its potential in developing new materials with specific electronic or optical properties, leveraging the unique characteristics of the oxazole ring.

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with various molecular targets, such as enzymes or receptors. The presence of the bromine atom and the phenyl group can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

2-Bromo-4-phenyl-1,3-oxazole can be compared with other oxazole derivatives, such as:

    2-Methyl-4-phenyl-1,3-oxazole:

    2-Chloro-4-phenyl-1,3-oxazole: The chlorine atom provides different reactivity compared to bromine, influencing the types of reactions and products formed.

    4-Phenyl-1,3-oxazole: Lacking a halogen substituent, this compound has different chemical properties and reactivity patterns.

The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and enables specific synthetic transformations that are not possible with other similar compounds.

Properties

IUPAC Name

2-bromo-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEVPGXTKPDMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700172
Record name 2-Bromo-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-19-4
Record name 2-Bromo-4-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-phenyl-1,3-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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